ethyl 5-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound characterized by its molecular structure, which includes a pyrazole ring substituted with a fluorophenyl group and an ethyl carboxylate group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-fluorobenzaldehyde and hydrazine hydrate.
Reaction Steps: The reaction involves the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring.
Conditions: The reaction is usually carried out in an acidic medium, such as acetic acid, and may require heating to facilitate the cyclization process.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control over reaction conditions to maintain product quality.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol derivative.
Substitution: Substitution reactions can yield various halogenated derivatives.
Scientific Research Applications
Ethyl 5-(2-fluorophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 5-(2-fluorophenyl)-1H-pyrazole-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity.
Comparison with Similar Compounds
Ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate: This compound is structurally similar but contains an oxazole ring instead of a pyrazole ring.
Ethyl Loflazepate: Another related compound with a benzodiazepine structure.
Uniqueness: Ethyl 5-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 5-(2-fluorophenyl)-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)9-7-14-15-11(9)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLVLPCWWFMBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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